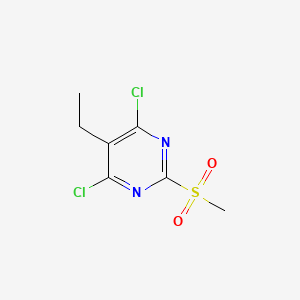

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine

カタログ番号 B580904

CAS番号:

1263314-16-4

分子量: 255.113

InChIキー: GHQHLNPDZLZVLB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” is a chemical compound with the CAS Number: 1263314-16-4 . It has a molecular weight of 255.12 . The IUPAC name for this compound is 4,6-dichloro-5-ethyl-2-pyrimidinyl methyl sulfone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Anti-inflammatory Activities

- Scientific Field : Pharmacology

- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .

Synthesis of Disubstituted Pyrimidines

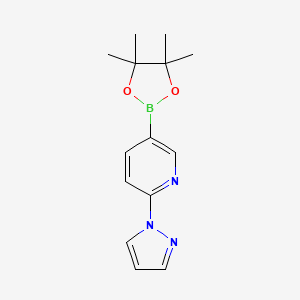

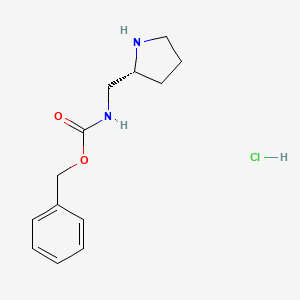

- Scientific Field : Organic Chemistry

- Summary of Application : “4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Regioselective Synthesis of New Pyrimidine Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .

- Methods of Application : The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s

- Scientific Field : Polymer Chemistry

- Summary of Application : “4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine” was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Preparation of 2′-Pyrimidinecarbonylsulfonanilide Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : “4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine” may be used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Microwave Assisted Preparation of 4,6-Dimethoxy-N-methylpyrimidin-2-amine

- Scientific Field : Organic Chemistry

- Summary of Application : “4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine” may be used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

特性

IUPAC Name |

4,6-dichloro-5-ethyl-2-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQHLNPDZLZVLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)S(=O)(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744854 |

Source

|

| Record name | 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine | |

CAS RN |

1263314-16-4 |

Source

|

| Record name | 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

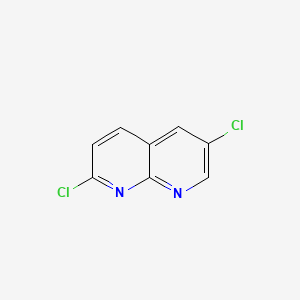

2,6-Dichloro-1,8-naphthyridine

1260898-43-8

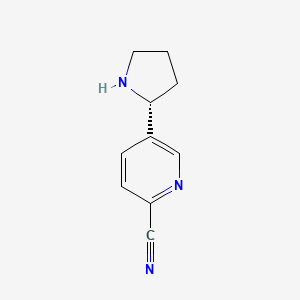

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

1213417-10-7

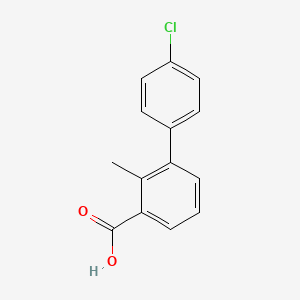

3-(4-Chlorophenyl)-2-methylbenzoic acid

1261930-53-3

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)